molecular formula C6H9N7 B13075260 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13075260
M. Wt: 179.18 g/mol
InChI Key: OMBPUWNJUUFSOO-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The compound may interact with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C6H9N7/c1-12-4-8-10-6(12)3-13-2-5(7)9-11-13/h2,4H,3,7H2,1H3

InChI Key

OMBPUWNJUUFSOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2C=C(N=N2)N

Origin of Product

United States

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